Lithium beta-hydroxypyruvate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

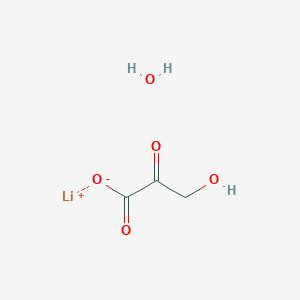

Lithium beta-hydroxypyruvate hydrate, also known as β-Hydroxypyruvic acid lithium salt hydrate, is a chemical compound with the linear formula HOCH2COCOOLi · aq1. It has a molecular weight of 109.99 (anhydrous basis)1. This compound is one of numerous organometallic compounds and is used as a reagent, catalyst, and precursor material in various applications such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing2.

Synthesis Analysis

The specific synthesis process of Lithium beta-hydroxypyruvate hydrate is not readily available from the searched resources. However, it is known to be a substrate for transketolase and is used in the preparation of optically pure L-2-hydroxy aldehydes3.Molecular Structure Analysis

The molecular structure of Lithium beta-hydroxypyruvate hydrate is represented by the linear formula HOCH2COCOOLi · aq3. The SMILES string representation is [Li+].O.OCC(=O)C([O-])=O3.

Chemical Reactions Analysis

The specific chemical reactions involving Lithium beta-hydroxypyruvate hydrate are not readily available from the searched resources.Physical And Chemical Properties Analysis

Lithium beta-hydroxypyruvate hydrate has a molecular weight of 109.99 (anhydrous basis)1. It is stored at a temperature of 2-8°C4.Applications De Recherche Scientifique

Molecular Structure and Hydration Properties :

- Lithium pyruvate and hydroxypyruvate, related to Lithium beta-hydroxypyruvate hydrate, exist as hydrates, RCH2C(OH)2COO−Li+, in solid and aqueous solutions. This hydrate may be a substrate for enzymatic reduction of pyruvate to lactate (Jencks & Carriuolo, 1958).

- The hydration structure of the lithium ion, as in Lithium beta-hydroxypyruvate hydrate, involves fourfold coordination with water molecules, indicating a strong interaction with water (Loeffler & Rode, 2002).

- Neutron scattering studies show that lithium in aqueous solutions, such as Lithium beta-hydroxypyruvate hydrate, is hydrated by 4-5 water molecules in the nearest coordination shell (Mason et al., 2015).

Therapeutic Applications :

- Lithium, including forms like Lithium beta-hydroxypyruvate hydrate, is used in the treatment of bipolar disorder and has effects on development and morphogenesis in various organisms. Its action is hypothesized to be through inhibition of glycogen synthase kinase-3 beta (Klein & Melton, 1996).

- Lithium increases tyrosine hydroxylase levels in vivo and in vitro, suggesting its potential impact on neurotransmitter synthesis and psychiatric disorder treatments (Chen et al., 1998).

- It's considered a neuroprotective agent with potential application in neurodegenerative disorders like Alzheimer's disease, amyotrophic lateral sclerosis, and Parkinson's disease, likely due to its modulation of cellular mechanisms like neurotrophic response and autophagy (Forlenza et al., 2014).

Other Scientific Applications :

- Lithium ions, as in Lithium beta-hydroxypyruvate hydrate, affect pattern formation in organisms like Hydra vulgaris, altering positional values and leading to the formation of ectopic structures (Hassel et al., 1993).

- Lithium, including its hydrate forms, regulates amyloid-beta precursor protein processing, suggesting its role in Alzheimer's disease treatment (Su et al., 2004).

Safety And Hazards

Lithium beta-hydroxypyruvate hydrate is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 33. The hazard statements associated with this compound are H315, H319, and H3353. Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P3383.

Orientations Futures

The specific future directions for Lithium beta-hydroxypyruvate hydrate are not readily available from the searched resources.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propriétés

IUPAC Name |

lithium;3-hydroxy-2-oxopropanoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.Li.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTVWBANKNBEKJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(=O)C(=O)[O-])O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5LiO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyruvic Acid Lithium Salt | |

CAS RN |

3369-79-7 |

Source

|

| Record name | Lithium β-hydroxypyruvate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)

![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)